REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:8])[O:5][CH2:6][CH3:7])[CH3:2].[Br:9]Br>>[C:4](=[O:8])([O:5][CH2:6][CH3:7])[O:3][CH:1]([Br:9])[CH3:2]
|
Name
|
|
Quantity
|
585 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)=O
|
Name
|
iodine quartz
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
318.2 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux (temperature 125°) by the heat
|
Type
|
ADDITION
|
Details
|
The temperature dropped to ca. 120° at the beginning of the addition
|
Type
|
CUSTOM
|
Details
|
When all the bromine was consumed the temperature
|
Type
|
CUSTOM
|
Details
|
was 137°
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
ADDITION
|
Details
|
treated
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(OC(C)Br)(OCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |